4-Chloro-2,6-dimethoxypyrimidine
Overview
Description
4-Chloro-2,6-dimethoxypyrimidine is an organic compound with the molecular formula C₆H₇ClN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a chlorine atom at the 4 position on the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that is widely used in chemical fields such as medical intermediates
Mode of Action
It is known that the compound is involved in various chemical reactions during its synthesis .
Biochemical Pathways
It is known that the compound plays a significant role in various chemical reactions, indicating that it may influence multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its use in various chemical reactions, it can be inferred that the compound likely interacts with multiple molecular targets and induces a range of cellular responses .
Action Environment
It is known that the compound’s synthesis involves reactions at various temperatures , suggesting that temperature may influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2,6-dimethoxypyrimidine typically involves a multi-step synthesis process. One common method includes the following steps :
Salifying Reaction: Malononitrile is reacted with anhydrous methanol and a composite solvent under the introduction of anhydrous hydrogen chloride gas. This reaction forms dimethyl propane diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound as white crystals.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for higher yield and purity. The use of composite solvents and specific catalysts can enhance the efficiency of the reactions and reduce the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4 position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Scientific Research Applications
4-Chloro-2,6-dimethoxypyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2,6-dimethoxypyrimidine can be compared with other similar compounds, such as:
2,6-Dimethoxypyrimidine: Lacks the chlorine atom at the 4 position, resulting in different reactivity and applications.
4-Chloro-2,6-diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different chemical and biological properties.
4,6-Dichloro-2-methoxypyrimidine:
Properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTJRDRWKAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212561 | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-15-6 | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6320-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,6-dimethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-chloro-2,6-dimethoxypyrimidine be used in the synthesis of biologically active compounds?
A: Yes, this compound serves as a valuable starting material for synthesizing various compounds, including those with potential biological activity. One example is its use in preparing a series of 3-alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione, which act as inhibitors of lumazine synthase [].
Q2: How does the reactivity of this compound compare to other halopyrimidines?
A: Compared to other halopyrimidines, this compound exhibits unique reactivity. While some halopyrimidines readily undergo nucleophilic substitution with hydroxylamine, this compound does not participate in this reaction []. Additionally, under conditions where other 2-halopyrimidines undergo dehalogenation with hot hydriodic acid, this compound undergoes hydrolysis to yield 6-iodouracil [].
Q3: Can this compound be modified through metallation reactions?
A: Yes, this compound can be lithiated using lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative serves as a versatile intermediate for further modifications. It can react with various electrophiles like carbonyl derivatives, iodine, and trimethyltin chloride, expanding the possibilities for synthesizing structurally diverse compounds, including analogues of trimethoprim and bacimethrin [].
Q4: Are there alternative synthetic routes to derivatives of this compound?
A: Yes, alternative synthetic approaches can be considered. For example, while 2-chloro-4-methoxy-pyrimidine can be used as a precursor to uracil via reaction with hot hydriodic acid, direct synthesis of uracil from 5-chlorouracil under the same conditions offers a more straightforward route []. This highlights the potential for exploring alternative synthetic pathways to target specific derivatives efficiently.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.